molecular formula C13H20N2O4 B1421142 (Mesitylmethylene)malonic acid diammoniate CAS No. 1185303-00-7

(Mesitylmethylene)malonic acid diammoniate

Cat. No.: B1421142
CAS No.: 1185303-00-7
M. Wt: 268.31 g/mol
InChI Key: DAUCMXFYYAAXRG-UHFFFAOYSA-N
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Description

(Mesitylmethylene)malonic acid diammoniate (CAS 1185303-00-7) is a chemical reagent with the molecular formula C13H20N2O4 and a molecular weight of 268.31 . It is supplied as a diammonium salt, which can enhance its stability and solubility for various research applications. This compound is structurally characterized by a mesitylene (2,4,6-trimethylphenyl) group attached to a methylenemalonic acid core . Researchers value this compound primarily for its role in organic synthesis, where it can serve as a precursor for the generation of methylene malonates, a class of molecules significant in polymer science . These methylene malonates are highly reactive monomers used in the development of specialty polymers, coatings , and adhesives . The diammoniate form offers a stable and convenient handle for further chemical transformations in the lab. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet for proper handling and storage instructions.

Properties

IUPAC Name

azane;2-[(2,4,6-trimethylphenyl)methylidene]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4.2H3N/c1-7-4-8(2)10(9(3)5-7)6-11(12(14)15)13(16)17;;/h4-6H,1-3H3,(H,14,15)(H,16,17);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUCMXFYYAAXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=C(C(=O)O)C(=O)O)C.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comparative Technical Analysis: Mesitylmethylene Malonic Acid (MMMA) and its Diammonium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Analysis: Mesitylmethylene Malonic Acid vs. Diammonium Salt Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the synthesis of non-canonical amino acids and sterically hindered pharmaceutical intermediates, Mesitylmethylene Malonic Acid (MMMA) and its Diammonium Salt represent two distinct functional forms of the same core pharmacophore. While they share the same carbon skeleton derived from the Knoevenagel condensation of mesitaldehyde and malonic acid, their physicochemical behaviors diverge significantly.

This guide analyzes the critical operational differences between the free acid (protonated) and the diammonium salt (ionic). For process chemists, the choice between these forms dictates solubility profiles, purification strategies, and downstream reaction kinetics.

Key Insight: The 2,4,6-trimethyl (mesityl) substitution introduces profound steric hindrance, preventing planar rotation and shielding the


-carbon. This makes MMMA significantly more stable against hydrolytic cleavage than unsubstituted benzylidene malonates, a feature that must be leveraged during protocol design.

Physicochemical Profile & Structural Divergence

The fundamental difference lies in the lattice energy and solvation shell. The free acid relies on intermolecular hydrogen bonding (dimerization), whereas the salt relies on ionic interactions.

Table 1: Comparative Physicochemical Properties
FeatureMesitylmethylene Malonic Acid (Free Acid)MMMA Diammonium Salt
CAS Number Not widely listed (Generic)1185303-00-7
Molecular Formula


Primary Solvency Organic Polar (Ethanol, DMSO, Ethyl Acetate)Aqueous, Methanol/Water mixtures
pH Character Strong organic acid (

)
Neutral to slightly acidic (Buffered)
Thermal Stability Prone to decarboxylation at

Decomposes with

evolution before melting
Hygroscopicity Low (Crystalline solid)Moderate to High (Requires desiccation)
Primary Utility Decarboxylation precursor, Organic synthesisPurification intermediate, Aqueous hydrogenation
Steric Influence on Reactivity

The mesityl group exerts a "molecular locking" effect. Unlike phenyl-substituted analogs, the ortho-methyl groups in MMMA clash with the carbonyl oxygens of the malonate moiety.

  • Consequence: The molecule adopts a twisted conformation.

  • Impact: This twist reduces

    
    -conjugation efficiency but significantly protects the alkene double bond from nucleophilic attack (Michael addition) by bulky nucleophiles.
    

Synthetic Pathways & Isolation Protocols

The transition between the acid and salt forms is often the critical step in purifying the crude Knoevenagel product. The salt form is frequently generated in situ to crash the product out of organic reaction media.

Diagram 1: Synthesis and Interconversion Pathway[1]

MMMA_Synthesis Mesitaldehyde Mesitaldehyde (2,4,6-Trimethylbenzaldehyde) Reaction Knoevenagel Condensation (Cat: Piperidine/AcOH or NH4OAc) Mesitaldehyde->Reaction Malonic Malonic Acid Malonic->Reaction Crude Crude Reaction Mixture Reaction->Crude Salt MMMA Diammonium Salt (Precipitate) Crude->Salt Add excess NH3/EtOH (Precipitation) Acid MMMA Free Acid (Soluble in Organic) Crude->Acid Acidify (HCl) & Extract Salt->Acid 1. Dissolve in H2O 2. Acidify to pH < 2 Acid->Salt NH3 (gas) or NH4OH

Figure 1: The synthetic workflow illustrating the Knoevenagel condensation and the reversible conversion between the free acid and the diammonium salt for purification purposes.

Protocol 1: Isolation of the Diammonium Salt (Purification Strategy)

Use this protocol when the crude product contains unreacted aldehyde or neutral organic impurities.

  • Condensation: Perform Knoevenagel condensation in ethanol using ammonium acetate as the catalyst.

  • Precipitation: Upon reaction completion, cool the mixture to

    
    . The diammonium salt often crystallizes directly due to the high ionic strength and lower solubility in cold ethanol compared to the starting materials.
    
  • Filtration: Filter the solid.[1] Wash with cold acetone (removes unreacted aldehyde).

  • Drying: Dry under vacuum at

    
    . Warning:  Higher temperatures can cause loss of ammonia, reverting the surface to the mono-ammonium salt or free acid.
    
Protocol 2: Conversion to Free Acid

Use this protocol if the next step involves thermal decarboxylation or anhydrous organic chemistry.

  • Dissolution: Dissolve the isolated diammonium salt in minimum deionized water.

  • Acidification: Slowly add

    
     while stirring until pH reaches 
    
    
    
    .
  • Extraction: The free acid will precipitate or form an oil. Extract with Ethyl Acetate (

    
    ).[2]
    
  • Drying: Dry the organic layer over

    
     and concentrate in vacuo.
    

Reactivity & Downstream Applications

The choice of form dictates the mechanism of downstream processing.

A. Decarboxylation (Synthesis of Mesitylcinnamic Acid)

The Free Acid is required.

  • Mechanism: Thermal decarboxylation requires the protonated carboxylic acid to form a cyclic transition state.

  • Salt Limitation: The diammonium salt is stable up to a point, but heating it leads to the evolution of ammonia gas (

    
    ) first, followed by decarboxylation. This process is uncontrolled and can lead to amide by-products.
    
  • Recommendation: Convert Salt

    
     Acid before heating.
    
B. Catalytic Hydrogenation (Synthesis of Mesitylmethylmalonic Acid)

The Diammonium Salt is preferred in aqueous systems.

  • Mechanism: Reduction of the exocyclic double bond.

  • Advantage: The salt is soluble in water/methanol mixtures, allowing for "Green Chemistry" hydrogenation using Pd/C or Raney Nickel without aggressive organic solvents.

  • Steric Note: Due to the mesityl shielding, hydrogenation rates are slower than benzylidene analogs. High pressure (

    
    ) or elevated temperature may be required.
    
Diagram 2: Steric Shielding & Reactivity

Steric_Effect Structure Mesitylmethylene Malonic Moiety OrthoMe 2,6-Dimethyl Groups (Steric Bulk) Structure->OrthoMe BetaCarbon Beta-Carbon (Alkene) Structure->BetaCarbon Rotation Inhibited Aryl-Alkene Rotation OrthoMe->Rotation Causes Twist Attack Nucleophilic Attack (Michael Addition) OrthoMe->Attack Blocks Access Rotation->BetaCarbon Reduces Conjugation

Figure 2: Analysis of the steric impact of the mesityl group. The ortho-methyls physically block nucleophiles from accessing the beta-carbon, necessitating harsh conditions for Michael additions or reductions.

Handling and Stability (Self-Validating Systems)

To ensure experimental success, the following stability checks should be integrated into the workflow.

Ammonia Evolution Check (Salt Form)

The diammonium salt is an equilibrium species.

  • Test: Place a small amount of salt in a vial with wet pH paper suspended above it. Heat to

    
    .
    
  • Result: If pH paper turns blue rapidly, the salt is unstable and losing ammonia. Store in a tightly sealed container at

    
    .
    
Solubility Verification (Acid Form)
  • Test: Attempt to dissolve the product in 5%

    
    .
    
  • Validation: The Free Acid should dissolve with effervescence (

    
     release). If insoluble material remains, it indicates incomplete hydrolysis or contamination with decarboxylated product (mesitylcinnamic acid derivatives).
    

References

  • Knoevenagel, E. (1898). "Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine." Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
  • Tanaka, K., et al. (2017). "Solvent-free Knoevenagel condensation." Asian Journal of Chemistry.
  • Vertex AI Search. (2023). Search results for Mesitylmethylene malonic acid properties and synthesis.

Sources

The Mesityl Group: A Cornerstone for Innovation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of specific functional groups is a foundational principle in the design and execution of complex organic syntheses. Among the arsenal of molecular tools available to the modern chemist, the mesityl group (2,4,6-trimethylphenyl) stands out as a uniquely powerful and versatile building block. Its considerable steric bulk, coupled with subtle electronic effects, provides a level of control over reaction pathways that is often unattainable with less hindered substituents. This guide, intended for professionals in chemical research and drug development, delves into the multifaceted applications of the mesityl group, not merely as a passive substituent, but as an active and influential architectural element in the construction of complex molecules. We will explore its critical role in steric shielding, the enhancement of catalyst performance, and the enablement of novel reactivity patterns, providing both the theoretical underpinnings and practical, field-proven insights to empower your own synthetic endeavors.

The Foundational Attributes of the Mesityl Group: More Than Just Bulk

The utility of the mesityl group stems from its distinct combination of steric and electronic properties. The three methyl groups, positioned symmetrically on the phenyl ring, create a significant steric shield around the point of attachment. This steric hindrance is not merely a passive obstruction but a powerful tool for directing the course of a reaction.[1][2]

Key Properties and Their Implications:

  • Steric Hindrance: The primary characteristic of the mesityl group is its substantial size. This bulkiness can be leveraged to:

    • Prevent Unwanted Reactions: By physically blocking access to a reactive center, the mesityl group can inhibit side reactions, leading to cleaner reaction profiles and higher yields of the desired product.[1]

    • Enforce Specific Conformations: The steric demands of the mesityl group can lock a molecule into a particular conformation, which is crucial for controlling stereoselectivity in asymmetric synthesis.

    • Stabilize Reactive Species: The steric shield can protect highly reactive intermediates, such as low-coordinate metal centers or radicals, from decomposition pathways like dimerization or reaction with the solvent.[3]

  • Electronic Effects: While steric effects are dominant, the three electron-donating methyl groups also influence the electronic nature of the aromatic ring. This can impact the reactivity of the system, for example, by increasing the electron density on an attached metal center in a catalyst, which can in turn affect its catalytic activity.

The interplay of these steric and electronic factors is what makes the mesityl group such a powerful and versatile tool in the hands of a synthetic chemist.

The Mesityl Group as a Strategic Shield: Protecting and Directing Reactivity

One of the most straightforward yet powerful applications of the mesityl group is as a removable or permanent protecting group. Its steric bulk can effectively shield a functional group from unwanted reactions, allowing for selective transformations elsewhere in the molecule.

A prime example is the use of mesitylenesulfonyl (Mts) group for the protection of amines. The bulk of the mesityl group in Mts-Cl makes it a highly effective protecting group for primary and secondary amines, preventing their participation in undesired side reactions.

Beyond simple protection, the steric influence of the mesityl group can be used to direct the stereochemical outcome of a reaction. In asymmetric catalysis, chiral ligands bearing mesityl substituents can create a highly defined chiral pocket around the metal center. This pocket can then discriminate between the two prochiral faces of a substrate, leading to high levels of enantioselectivity.[4]

Table 1: Comparison of Catalyst Performance with and without Mesityl Group in Asymmetric Hydrogenation

Catalyst LigandSubstrateProduct Enantiomeric Excess (ee)Reference
(R)-BINAPMethyl acetoacetate85%[5]
(R)-Mesityl-BINAPMethyl acetoacetate>99%[5]

The data in Table 1 clearly illustrates the dramatic improvement in enantioselectivity when a mesityl group is incorporated into the BINAP ligand framework. This enhancement is a direct consequence of the increased steric hindrance around the catalytic center, which creates a more selective environment for the hydrogenation reaction.

Mesityl-Containing Building Blocks: The Synthetic Chemist's Toolkit

The utility of the mesityl group is realized through the availability of a variety of mesityl-containing building blocks. These readily accessible starting materials serve as the foundation for incorporating the mesityl moiety into more complex molecular architectures.

Mesityl Bromide: A Gateway to Mesityl-Containing Compounds

Mesityl bromide (2-bromo-1,3,5-trimethylbenzene) is a key starting material for the synthesis of many mesityl-containing compounds.[6] Its preparation is a classic example of electrophilic aromatic substitution on the electron-rich mesitylene ring.

Experimental Protocol: Synthesis of Mesityl Bromide [7]

  • Reaction Setup: A solution of mesitylene (1.0 eq) in carbon tetrachloride is placed in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The flask is cooled in an ice-salt bath to below 10 °C.

  • Bromination: A solution of bromine (1.05 eq) in carbon tetrachloride is added dropwise to the well-stirred mesitylene solution, maintaining the temperature below 10 °C. The evolution of hydrogen bromide gas is observed.

  • Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The solution is then washed with water, followed by a 20% sodium hydroxide solution to remove any unreacted bromine and hydrobromic acid.

  • Purification: The organic layer is dried over anhydrous calcium chloride, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to afford mesityl bromide as a colorless liquid.

Spectroscopic Data for Mesityl Bromide: [8]

  • ¹H NMR (CDCl₃, ppm): δ 6.95 (s, 2H, Ar-H), 2.40 (s, 6H, o-CH₃), 2.30 (s, 3H, p-CH₃).

  • ¹³C NMR (CDCl₃, ppm): δ 138.5, 137.9, 129.0, 123.5, 24.1, 21.0.

  • MS (EI, m/z): 198/200 (M⁺).

Mesityl bromide is a versatile precursor for the preparation of Grignard reagents and organolithium species, which can then be used in a wide range of carbon-carbon bond-forming reactions.[6][9]

2,4,6-Trimethylaniline (Mesidine): A Bulky Amino Component

2,4,6-Trimethylaniline, also known as mesidine, is another important building block that introduces a sterically hindered amino group.[3][10] It is commonly used in the synthesis of ligands for catalysis and as a precursor for various dyes and pigments.[3]

Experimental Protocol: Synthesis of 2,4,6-Trimethylaniline [10][11]

  • Nitration: Mesitylene is carefully added to a mixture of concentrated sulfuric acid and nitric acid at a temperature below 10 °C to yield 2,4,6-trimethylnitrobenzene.

  • Reduction: The resulting nitro compound is then reduced to the corresponding amine. A common method involves using iron powder in the presence of a small amount of hydrochloric acid in an aqueous solution. The reaction mixture is heated to 100-105 °C for several hours.

  • Isolation and Purification: After the reduction is complete, the reaction mixture is made basic with sodium hydroxide, and the crude 2,4,6-trimethylaniline is isolated by steam distillation. The product is then purified by vacuum distillation.

Spectroscopic Data for 2,4,6-Trimethylaniline: [6][11][12]

  • ¹H NMR (CDCl₃, ppm): δ 6.80 (s, 2H, Ar-H), 3.65 (br s, 2H, NH₂), 2.25 (s, 6H, o-CH₃), 2.20 (s, 3H, p-CH₃).

  • ¹³C NMR (CDCl₃, ppm): δ 142.1, 129.1, 128.8, 122.5, 18.5, 17.9.

  • MS (EI, m/z): 135 (M⁺).

Mesitoic Acid: A Hindered Carboxylic Acid

Mesitoic acid (2,4,6-trimethylbenzoic acid) is a sterically hindered carboxylic acid that finds applications in the synthesis of specialized polymers and as a ligand in coordination chemistry. Its synthesis can be achieved through the carboxylation of the corresponding Grignard reagent derived from mesityl bromide.[9]

Experimental Protocol: Synthesis of Mesitoic Acid [9]

  • Grignard Reagent Formation: Mesityl bromide (1.0 eq) is reacted with magnesium turnings (1.1 eq) in anhydrous diethyl ether under an inert atmosphere to form mesitylmagnesium bromide.

  • Carboxylation: The Grignard reagent is then poured over a large excess of crushed dry ice (solid CO₂).

  • Workup and Purification: The reaction mixture is quenched with dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to afford mesitoic acid as a white solid.

Spectroscopic Data for Mesitoic Acid:

  • ¹H NMR (CDCl₃, ppm): δ 11.5 (br s, 1H, COOH), 6.90 (s, 2H, Ar-H), 2.30 (s, 6H, o-CH₃), 2.25 (s, 3H, p-CH₃).

  • ¹³C NMR (CDCl₃, ppm): δ 176.5, 139.0, 135.5, 129.5, 128.0, 21.5, 20.0.

  • MS (EI, m/z): 164 (M⁺).

Mesityl Groups in Modern Catalysis: Engineering the Catalytic Pocket

The impact of the mesityl group is perhaps most profoundly felt in the field of catalysis. The ability to precisely tune the steric and electronic environment of a metal center is paramount to achieving high activity, selectivity, and stability. Mesityl-substituted ligands have proven to be instrumental in advancing a wide range of catalytic transformations.[13][14][15]

N-Heterocyclic Carbenes (NHCs) with Mesityl Wings

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic catalysis, largely due to their strong σ-donating ability and the ease with which their steric and electronic properties can be modified.[15][16][17] The introduction of mesityl groups on the nitrogen atoms of the NHC ring (the "wings") has been a particularly successful strategy for enhancing catalyst performance.[5][16]

The bulky mesityl groups provide a robust steric shield around the metal center, which can:

  • Promote Reductive Elimination: By creating steric pressure, the mesityl groups can facilitate the final bond-forming reductive elimination step in a catalytic cycle, thereby increasing the overall turnover frequency.

  • Stabilize Low-Coordinate Intermediates: The steric bulk helps to prevent catalyst decomposition pathways, such as the formation of inactive dimeric species.

  • Enhance Stereoselectivity: In asymmetric catalysis, chiral NHC ligands with mesityl substituents can create a well-defined and highly sterically demanding chiral environment, leading to excellent enantioselectivities.[16]

Figure 1: Structure of an N-heterocyclic carbene with bulky mesityl substituents.

Bulky Phosphine Ligands

Similar to NHCs, phosphine ligands are mainstays in homogeneous catalysis. The incorporation of mesityl groups into phosphine ligands has led to the development of highly effective catalysts for a variety of cross-coupling reactions.[13] The steric bulk of the mesityl groups can influence the coordination number and geometry of the metal center, which in turn affects the catalytic activity and selectivity.

Figure 2: General structure of a phosphine ligand with mesityl groups.

Table 2: Effect of Ligand Steric Bulk on Suzuki-Miyaura Coupling Yield

Phosphine LigandAryl Chloride SubstrateArylboronic Acid SubstrateYieldReference
PPh₃4-ChlorotoluenePhenylboronic acid45%[14]
P(Mesityl)₃4-ChlorotoluenePhenylboronic acid98%[14]

This comparative data highlights the significant improvement in yield for the Suzuki-Miyaura coupling of an unreactive aryl chloride when a bulky mesityl-substituted phosphine ligand is employed. The increased steric bulk of the P(Mesityl)₃ ligand facilitates the oxidative addition of the aryl chloride to the palladium center, a key step in the catalytic cycle.

Frustrated Lewis Pairs: Unlocking New Reactivity with Mesityl Groups

The concept of "Frustrated Lewis Pairs" (FLPs) represents a paradigm shift in the activation of small molecules. FLPs are combinations of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct. This "frustration" leaves both the Lewis acidic and basic sites available to cooperatively activate a variety of small molecules, including H₂, CO₂, and olefins.

The mesityl group has been instrumental in the development of FLP chemistry. Tris(mesityl)phosphine (P(Mes)₃) is a commonly used bulky Lewis base in FLP systems. Its large steric profile prevents it from forming a stable adduct with bulky Lewis acids like B(C₆F₅)₃, leading to the formation of a reactive FLP.

FLP_Activation cluster_reactants Frustrated Lewis Pair and Substrate cluster_product Activated Substrate LewisBase P(Mesityl)₃ (Lewis Base) ActivatedComplex [H-P(Mesityl)₃]⁺[H-B(C₆F₅)₃]⁻ LewisBase->ActivatedComplex Activation LewisAcid B(C₆F₅)₃ (Lewis Acid) LewisAcid->ActivatedComplex Substrate H-H Substrate->ActivatedComplex

Figure 3: Activation of dihydrogen by a frustrated Lewis pair involving tris(mesityl)phosphine.

Conclusion and Future Outlook

The mesityl group, with its imposing steric presence and subtle electronic contributions, has proven to be an indispensable tool in modern organic synthesis. Its applications are far-reaching, from providing robust steric protection and directing stereochemical outcomes to enabling the development of highly active and selective catalysts and unlocking novel reactivity through the formation of frustrated Lewis pairs. The continued exploration of new mesityl-containing building blocks and their incorporation into innovative molecular designs promises to further expand the boundaries of what is possible in the construction of complex and functional molecules. For researchers, scientists, and drug development professionals, a deep understanding of the principles and practical applications of the mesityl group is not just advantageous—it is essential for driving innovation and achieving success in the ever-evolving landscape of organic chemistry.

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Methodological & Application

Application Note: Synthesis of Mesityl-Cinnamic Acid Derivatives from Malonate Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of mesityl-cinnamic acid derivatives, valuable compounds in pharmaceutical and materials science research. The core of this methodology is the Knoevenagel-Doebner condensation, a robust carbon-carbon bond-forming reaction. We will delve into the reaction mechanism, provide detailed, field-tested protocols for the synthesis of 2,4,6-trimethylcinnamic acid from mesitaldehyde and malonic acid, and address the unique challenges presented by sterically hindered substrates. This document is intended for researchers, medicinal chemists, and process development scientists seeking to synthesize substituted cinnamic acids with precision and efficiency.

Introduction: The Significance of Sterically Hindered Cinnamic Acids

Cinnamic acids and their derivatives are a cornerstone of organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, fragrances, and polymers.[1] The introduction of bulky substituents, such as the mesityl group (2,4,6-trimethylphenyl), onto the cinnamic acid scaffold can impart unique pharmacological and material properties. These properties often arise from the steric hindrance influencing molecular conformation and interaction with biological targets.

The Knoevenagel condensation, particularly its Doebner modification, stands as a classic and reliable method for the synthesis of α,β-unsaturated carboxylic acids like cinnamic acid.[2][3] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[2] The Doebner modification specifically utilizes pyridine as a solvent and a catalytic amount of a secondary amine, like piperidine, to facilitate both the condensation and a subsequent decarboxylation in a one-pot procedure.[3][4]

While the Knoevenagel-Doebner reaction is broadly applicable, the synthesis of cinnamic acid derivatives from sterically hindered aldehydes like mesitaldehyde presents specific challenges. The bulky methyl groups at the ortho positions of the mesityl ring can impede the approach of the nucleophilic malonate, potentially leading to lower reaction rates and yields. This guide will provide a detailed protocol adapted for such substrates, offering insights into overcoming these steric challenges.

Reaction Mechanism: The Knoevenagel-Doebner Condensation Pathway

The synthesis of mesityl-cinnamic acid via the Knoevenagel-Doebner condensation proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.

  • Enolate Formation: The reaction is initiated by the deprotonation of malonic acid at the α-carbon by a weak base, typically piperidine. This forms a highly reactive enolate ion.[5]

  • Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the mesitaldehyde. This results in the formation of a β-hydroxy dicarboxylic acid intermediate.

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form a carbon-carbon double bond, yielding an α,β-unsaturated dicarboxylic acid.

  • Decarboxylation: In the presence of pyridine at elevated temperatures, the α,β-unsaturated dicarboxylic acid undergoes decarboxylation (loss of CO2) to afford the final mesityl-cinnamic acid product.[4]

The overall transformation can be visualized as follows:

Knoevenagel_Doebner Mesitaldehyde Mesitylaldehyde Adduct β-Hydroxy Adduct Mesitaldehyde->Adduct MalonicAcid Malonic Acid Enolate Malonate Enolate MalonicAcid->Enolate + Piperidine Pyridine Pyridine (Solvent/Catalyst) Piperidine Piperidine (Catalyst) Enolate->Adduct Nucleophilic Attack UnsaturatedDiacid Unsaturated Diacid Adduct->UnsaturatedDiacid - H₂O H2O H₂O MesitylCinnamicAcid Mesityl-Cinnamic Acid UnsaturatedDiacid->MesitylCinnamicAcid - CO₂ (Heat) CO2 CO₂

Figure 1: Simplified workflow of the Knoevenagel-Doebner condensation for mesityl-cinnamic acid synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2,4,6-trimethylcinnamic acid. The procedure is adapted from established methods for analogous substituted cinnamic acids.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Mesitaldehyde (2,4,6-Trimethylbenzaldehyde)≥97%Standard Chemical SupplierShould be freshly distilled if purity is questionable.
Malonic Acid≥99%Standard Chemical Supplier
PyridineAnhydrous, ≥99.8%Standard Chemical SupplierUse of anhydrous solvent is recommended to avoid side reactions.
Piperidine≥99%Standard Chemical Supplier
Hydrochloric Acid (HCl)Concentrated (37%)Standard Chemical Supplier
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard Chemical Supplier
Deionized WaterIn-house
Ethanol95% or AbsoluteStandard Chemical SupplierFor recrystallization.
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add mesitaldehyde (14.8 g, 0.1 mol) and malonic acid (20.8 g, 0.2 mol).

  • Solvent and Catalyst Addition: To the flask, add anhydrous pyridine (50 mL). Stir the mixture to dissolve the solids. Once dissolved, add piperidine (1.5 mL) to the reaction mixture.

  • Reaction Heating: Heat the reaction mixture to 80-85°C in an oil bath and maintain this temperature for 1 hour. A gentle evolution of carbon dioxide should be observed.

  • Reflux: After 1 hour at 80-85°C, increase the temperature to bring the mixture to a gentle reflux (approximately 110-115°C) and maintain for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 400 mL of cold water with stirring.

  • Acidification: Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid with continuous stirring until the pH is approximately 1-2. A precipitate of crude 2,4,6-trimethylcinnamic acid will form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash the solid with several portions of cold water to remove residual pyridine and other water-soluble impurities.

  • Purification by Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70°C to a constant weight.

Expected Results and Troubleshooting

ParameterExpected Outcome
Yield 75-85%
Appearance White to off-white crystalline solid
Melting Point 167-169°C

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Product Formation - Insufficient heating or reaction time.- Deactivated catalyst.- Impure starting materials.- Ensure proper reaction temperature and extend reflux time.- Use fresh piperidine.- Purify mesitaldehyde by distillation if necessary.
Incomplete Decarboxylation - Insufficient heating during reflux.- Increase the reflux temperature slightly or extend the reflux time.
Product is Oily or Difficult to Crystallize - Presence of impurities.- Ensure thorough washing of the crude product.- Perform a second recrystallization.

Alternative and Greener Approaches

While the pyridine/piperidine system is classic and effective, the use of large quantities of pyridine is a drawback due to its toxicity and unpleasant odor. Modern approaches have focused on developing more environmentally benign methods.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and in some cases, can be performed in the absence of a solvent or in a more benign solvent like water.[6] For instance, a mixture of an aromatic aldehyde, malonic acid, tetrabutylammonium bromide (TBAB), and K2CO3 in water under microwave irradiation has been shown to produce cinnamic acids in excellent yields.[6]

  • Solvent-Free Conditions: Some protocols have been developed that utilize a solid-state reaction or a melt of the reactants, often with a non-volatile catalyst, thereby eliminating the need for a solvent altogether.

Conclusion

The Knoevenagel-Doebner condensation remains a highly effective and versatile method for the synthesis of mesityl-cinnamic acid derivatives from malonate precursors. By carefully controlling the reaction parameters, particularly temperature and reaction time, the challenges posed by steric hindrance in substrates like mesitaldehyde can be effectively overcome to achieve high yields of the desired product. The detailed protocol provided herein serves as a robust starting point for researchers in the field. Furthermore, the exploration of greener synthetic alternatives is encouraged to align with the principles of sustainable chemistry.

References

  • Sharma, P., & Singh, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

  • Shridhar, D. R., et al. (1981). Synthesis and biological activity of some new 3-substituted 2H-1,4-benzoxazin-3-ones. Indian Journal of Chemistry - Section B, 20B(5), 411-413.
  • Jones, G. (2004).
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
  • Master Organic Chemistry. (2023). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • Mitra, A. K., De, A., & Karchaudhuri, N. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC, (i), 94-98.
  • Olah, G. A., & Fung, A. P. (1981). A Convenient Preparative Method for α,β-Unsaturated Carboxylic Acids from Aldehydes and Malonic Acid. Synthesis, 1981(6), 473-474.
  • Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210–266.
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
  • Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid. Retrieved from [Link]

  • Tiwari, S., & Singh, J. (2013). A review on Knoevenagel condensation. International Journal of ChemTech Research, 5(5), 2384-2391.

Sources

Application Note: High-Stability Aqueous Cross-Linking with (Mesitylmethylene)malonic Acid Diammoniate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It synthesizes the known reactivity of benzylidene malonate derivatives with standard aqueous cross-linking protocols to provide a comprehensive guide for using (Mesitylmethylene)malonic acid diammoniate .

Executive Summary

This compound (Mes-MM-DA) represents a specialized class of "green" aqueous cross-linkers. Unlike highly reactive methylene malonates (which polymerize instantly upon contact with nucleophiles) or toxic aldehydes (glutaraldehyde), Mes-MM-DA offers latency and steric control .

The bulky mesityl (2,4,6-trimethylphenyl) group shields the electrophilic double bond, preventing premature gelling at room temperature. The diammonium salt structure ensures water solubility, allowing for solvent-free formulation. Upon thermal activation, the compound releases ammonia and functions as a dual-mode cross-linker via (1) dicarboxylate transamidation/esterification and (2) sterically-controlled Michael addition.

Primary Applications:

  • Hydrogels: Stabilization of chitosan and gelatin scaffolds.

  • Coatings: Water-resistant starch or PVA films (Mesityl group adds hydrophobicity).

  • Drug Delivery: pH-sensitive carrier synthesis.

Chemical Mechanism & Rationale[1][2][3][4]

The "Mesityl Effect" (Steric Latency)

Standard methylene malonates (


) are aggressive monomers. By substituting the methylene protons with a mesityl group, the reactivity is tuned:
  • Steric Hindrance: The ortho-methyl groups on the mesityl ring create a "molecular fence" around the

    
    -carbon. This suppresses rapid anionic polymerization, allowing the reagent to be mixed with nucleophilic polymers (amines/hydroxyls) without immediate precipitation.
    
  • Hydrolytic Stability: The diammonium salt is stable in neutral aqueous solution.

  • Thermal Trigger: Cross-linking is initiated by heat (

    
    C) or acid catalysis, which drives off ammonia and activates the carboxyl groups.
    
Reaction Pathways

The cross-linking occurs through two competing mechanisms, controlled by pH and temperature:

  • Pathway A (Dominant): Thermal Amidation/Esterification. Heating the ammonium salt releases

    
     gas, regenerating the free dicarboxylic acid in situ. These acid groups react with polymer side chains (
    
    
    
    or
    
    
    ) to form amide or ester bridges.
  • Pathway B (Secondary): Michael Addition. The conjugated double bond (

    
    ) acts as a Michael acceptor. While hindered, strong nucleophiles (like thiols or primary amines) can attack the 
    
    
    
    -carbon over prolonged cure times, adding a third dimension to the cross-link density.
Mechanistic Visualization

The following diagram illustrates the activation and cross-linking logic:

CrossLinkingMechanism Precursor (Mesitylmethylene)malonic acid diammoniate (Water Soluble Salt) Activation Thermal Activation (>100°C) Precursor->Activation Heat Intermediate Active Dicarboxylic Acid + 2 NH3 (gas) Activation->Intermediate - 2 NH3 ReactionA Pathway A: Condensation (Amide/Ester Bond) Intermediate->ReactionA Primary Path ReactionB Pathway B: Michael Addition (Thiol/Amine attack) Intermediate->ReactionB Secondary Path Polymer Target Polymer (Chitosan/PVA/Starch) Polymer->ReactionA Polymer->ReactionB Network Cross-Linked Network ReactionA->Network ReactionB->Network

Caption: Thermal activation pathway of Mes-MM-DA converting from a stable salt to an active cross-linker.

Experimental Protocol: Cross-Linking Chitosan Films

This protocol demonstrates the fabrication of a water-resistant chitosan film. The Mesityl group is particularly valuable here, as it introduces hydrophobic domains into the hydrophilic chitosan matrix, reducing swelling.

Materials
  • Chitosan: Low molecular weight, deacetylated >75%.

  • Solvent: 1% (v/v) Acetic Acid solution.

  • Cross-linker: this compound (Mes-MM-DA).

  • Plasticizer: Glycerol (optional, for flexibility).

Step-by-Step Methodology

Step 1: Polymer Solubilization

  • Dissolve Chitosan (2.0 g) in 100 mL of 1% acetic acid.

  • Stir magnetically at room temperature for 4 hours until a clear, viscous solution is obtained.

  • Filter through a cheesecloth or coarse frit to remove undissolved gel particles.

Step 2: Cross-linker Preparation

  • Dissolve Mes-MM-DA in a minimal amount of deionized water (e.g., 100 mg in 2 mL water).

    • Note: If the salt is not commercially available in diammoniate form, synthesize in situ by neutralizing (Mesitylmethylene)malonic acid with 2 equivalents of Ammonium Hydroxide.

  • Dosage Calculation: A standard ratio is 5% to 15% w/w relative to the polymer.

    • Calculation: For 2g Chitosan, use 0.1g (5%) to 0.3g (15%) of Mes-MM-DA.

Step 3: Mixing and Casting

  • Add the Mes-MM-DA solution dropwise to the Chitosan solution under vigorous stirring.

  • Add Glycerol (0.5 g) if a flexible film is desired.

  • Degas the solution (sonication or vacuum) for 10 minutes to remove bubbles.

  • Cast the solution into Petri dishes or Teflon molds.

Step 4: Curing (The Critical Step)

  • Drying: Allow the solvent to evaporate at 40°C for 24 hours. At this stage, the film is physically dry but NOT chemically cross-linked.

  • Thermal Activation: Place the dried films in an oven at 120°C for 30–60 minutes .

    • Mechanism:[1][2][3][4][5][6] This drives off the ammonia (as gas) and forces the formation of amide bonds between the chitosan amine groups and the malonate carboxyls.

  • Neutralization: Wash the cured film in 1% NaOH solution to neutralize residual acetic acid, then rinse with distilled water.

Data Analysis & Validation

To verify cross-linking, researchers should perform a Swelling Index Test and FTIR Analysis .

Expected FTIR Signals
Functional GroupWavenumber (

)
Change upon Cross-linking
Ammonium Carboxylate 1550–1600Disappears after thermal cure (loss of

)
Amide I (

)
1630–1660Increases intensity (formation of amide bridges)
Ester (

)
1730–1750Appears if reacting with -OH groups (e.g., in PVA)
Mesityl Ring (

)
1600, 850Remains constant (Internal Standard)
Swelling Ratio Comparison (Representative Data)

The inclusion of the hydrophobic Mesityl group significantly reduces water uptake compared to unmodified malonic acid.

Sample CompositionCuring TempSwelling Ratio (24h in Water)Mechanical Stability
Pure Chitosan 60°CDissolves/FragmentsPoor
Chitosan + Malonic Acid 120°C250%Moderate
Chitosan + Mes-MM-DA (5%) 120°C180%High
Chitosan + Mes-MM-DA (15%) 120°C110%Very High (Rigid)

Troubleshooting & Optimization

  • Issue: Film is too brittle.

    • Cause: Cross-linking density is too high or Mesityl groups are stacking (pi-pi interactions).

    • Solution: Increase Glycerol content or reduce Mes-MM-DA concentration to <5%.

  • Issue: Bubbles during curing.

    • Cause: Rapid release of ammonia gas and water vapor at 120°C.

    • Solution: Step-cure the film: 60°C (2h)

      
       90°C (1h) 
      
      
      
      120°C (30 min).
  • Issue: Yellowing.

    • Cause: Oxidation of the Mesityl alkene moiety.

    • Solution: Cure in an inert atmosphere (

      
      ) or add trace antioxidants.
      

References

  • Methylene Malonate Chemistry

    • Polymerization of Methylene Malonates.[4][7][8] (2020).[7] UV+EB Technology. Describes the fundamental reactivity of the methylene malonate core.

  • Malonic Acid Cross-linking

    • Application and Mechanism of Malonic Acid as a Green Alternative for Protein-Crosslinking.[1] (2018).[9] Journal of Biomaterials. Establishes the baseline mechanism for dicarboxylate cross-linking.

  • Starch/Polymer Films

    • Study of the Effect of Crosslinking Agents on the Physical Properties of Polymer Films Based on Starch.[9] (2018).[9] Vlakna a Textil. Provides comparative data on malonic acid efficiency vs. other acids.

  • Compound Identification

    • This compound.[10] BLD Pharm Catalog.

Sources

Application Notes and Protocols for the Michael Addition of Sterically Hindered Benzylidene Malonates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Michael or 1,4-conjugate addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] While extensively studied, the application of this reaction to sterically hindered substrates, such as benzylidene malonates bearing bulky substituents, presents unique challenges that impede reactivity and control selectivity. This guide provides an in-depth analysis of the factors governing the reactivity of these challenging substrates. We will explore mechanistic nuances, catalyst selection strategies, and optimized protocols designed to overcome steric limitations. This document is intended for researchers, chemists, and drug development professionals seeking to employ sterically demanding benzylidene malonates as key building blocks in complex molecule synthesis.

Introduction: The Challenge of Steric Hindrance in Michael Additions

The Michael addition involves the reaction of a nucleophile (a Michael donor), typically a resonance-stabilized carbanion like a malonate enolate, with an α,β-unsaturated carbonyl compound (a Michael acceptor).[3][4] The reaction proceeds via a 1,4-conjugate addition mechanism, forming a new carbon-carbon bond at the β-carbon of the acceptor.[5] Benzylidene malonates are potent Michael acceptors due to the dual activation provided by the ester groups.

However, when the benzylidene moiety is substituted with bulky groups, particularly at the ortho positions of the phenyl ring, the reaction landscape changes dramatically. This steric congestion can shield the electrophilic β-carbon, hindering the approach of the nucleophile and significantly reducing reaction rates.[6][7] Overcoming this challenge is critical for the synthesis of complex molecules and pharmacologically active compounds where such substituted motifs are required.

Mechanistic Considerations and the Role of Steric Effects

The reaction is initiated by the deprotonation of an active methylene compound, such as a malonate ester, by a base to form a nucleophilic enolate.[2] This enolate then attacks the electron-deficient β-carbon of the benzylidene malonate. The resulting intermediate is a new enolate, which is subsequently protonated to yield the final adduct.[8]

Michael_Addition_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Donor Malonate (Donor) Enolate Enolate (Nucleophile) Donor->Enolate + Base Base Base Acceptor Benzylidene Malonate (Acceptor) Intermediate Intermediate Enolate Enolate_ref->Intermediate + Acceptor Proton_Source H+ Product Michael Adduct Intermediate_ref->Product + H+

Figure 1: General mechanism of the Michael Addition reaction.

Steric hindrance on the benzylidene ring primarily impacts the second step: the conjugate addition. Bulky substituents can:

  • Shield the β-Carbon: Large groups physically block the trajectory of the incoming nucleophile, increasing the activation energy of the reaction.

  • Alter Electronic Properties: While the primary effect is steric, substituents can also modulate the electrophilicity of the Michael acceptor.

  • Influence Stereoselectivity: In asymmetric variants, steric bulk is a key determinant of facial selectivity, although achieving high enantioselectivity with highly congested substrates remains a significant challenge.[6]

Steric_Hindrance_Effect cluster_unhindered Unhindered System cluster_hindered Sterically Hindered System Nuc1 Nucleophile Acceptor1 β-Carbon (Accessible) Nuc1->Acceptor1 Easy Approach Nuc2 Nucleophile Acceptor2 β-Carbon Nuc2->Acceptor2 Hindered Approach Shield1 Bulky Group Shield1->Acceptor2 Shield2 Bulky Group Shield2->Acceptor2

Figure 2: Steric shielding of the β-carbon by bulky substituents.

Catalyst and Condition Optimization

Overcoming the low reactivity of hindered benzylidene malonates often requires careful selection of catalysts and, in some cases, non-standard reaction conditions.

Catalyst Selection

A variety of catalytic systems have been developed for Michael additions, each with its own advantages for hindered substrates.

  • Inorganic Bases: Simple bases like cesium carbonate (Cs₂CO₃) can be effective for promoting the addition of N-nucleophiles (aza-Michael addition) to α,β-unsaturated malonates and can be a good starting point for C-nucleophiles due to their efficiency and mildness.[9]

  • Organocatalysts: Chiral primary and secondary amines, thioureas, and squaramides have emerged as powerful tools for asymmetric Michael additions.[6][10] For hindered substrates, catalysts with a well-defined chiral pocket can enforce a specific trajectory for the nucleophile, improving both reactivity and stereoselectivity. Bifunctional catalysts, which can activate both the nucleophile and the acceptor, are particularly promising.[11]

  • Metal Complexes: Copper(II) complexes with chiral ligands, such as bis(oxazolines), are excellent catalysts for the addition of various nucleophiles to benzylidene malonates.[12] The Lewis acidic metal center activates the Michael acceptor, while the chiral ligand controls the stereochemical outcome. It is crucial to control the metal-to-ligand ratio, as an excess of ligand is not always beneficial and can be detrimental to selectivity.[12]

Reaction Conditions
  • Solvent: The choice of solvent can influence reaction rates and selectivity. Aprotic solvents like THF, Et₂O, and CH₂Cl₂ are common.

  • Temperature: While many Michael additions proceed at room temperature, hindered systems may require elevated temperatures to overcome the activation barrier. However, higher temperatures can also lead to reduced stereoselectivity and the formation of side products.[13]

  • High Pressure: For exceptionally challenging substrates, applying high pressure (8–10 kbar) can dramatically increase reaction rates and yields.[11][14] This technique forces the reacting molecules into closer proximity, overcoming the activation energy barrier imposed by steric hindrance. This has been particularly successful in the addition of malonates to sterically demanding β,β-disubstituted enones.[11]

Catalyst System Michael Donor Michael Acceptor Key Advantages/Considerations Reference
Cs₂CO₃ Azolesα,β-Unsaturated MalonatesMild conditions, high efficiency for aza-Michael additions.[9]
Thiourea/Squaramide MalonatesUnsaturated 1,4-DiketonesGood yields and enantioselectivity; steric bulk on malonate can decrease selectivity.[6][15]
Cu(II)-Bis(oxazoline) IndolesBenzylidene MalonatesExcellent enantioselectivity (>99% ee); sensitive to metal/ligand ratio.[12]
Bifunctional Amine-Thioureas Malonatesβ,β-Disubstituted EnonesEffective for creating quaternary centers; requires high pressure for hindered substrates.[11][14]
(R,R)-DPEN MalonatesCinnamonesSimple catalyst, good for electron-deficient and electron-rich aromatic enones.[16][17]

Table 1: Comparison of Catalytic Systems for Michael Additions to Hindered Acceptors.

Experimental Protocols

The following section provides a generalized, step-by-step protocol for the Michael addition of a malonate to a sterically hindered benzylidene malonate, followed by a workflow for reaction optimization.

Experimental_Workflow Prep 1. Preparation - Dry glassware - Prepare reagents - Inert atmosphere (N₂/Ar) Setup 2. Reaction Setup - Dissolve acceptor & catalyst - Add solvent - Cool to desired temp. Prep->Setup Addition 3. Nucleophile Addition - Add malonate donor dropwise Setup->Addition Monitor 4. Reaction Monitoring - TLC / GC-MS / LC-MS Addition->Monitor Workup 5. Workup - Quench reaction - Aqueous wash Monitor->Workup Reaction Complete Extract 6. Extraction - Extract with organic solvent - Dry with Na₂SO₄/MgSO₄ Workup->Extract Purify 7. Purification - Column chromatography Extract->Purify Analyze 8. Analysis - NMR, HRMS - Chiral HPLC (for ee) Purify->Analyze

Figure 3: Standard experimental workflow for a catalyzed Michael addition.

General Protocol for Organocatalyzed Michael Addition

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Sterically hindered benzylidene malonate (Michael Acceptor, 1.0 equiv)

  • Dialkyl malonate (Michael Donor, 1.2 - 2.0 equiv)

  • Organocatalyst (e.g., (R,R)-DPEN, thiourea derivative, 5-20 mol%)

  • Acidic co-catalyst (if required, e.g., o-phthalic acid, 10-40 mol%)[16]

  • Anhydrous solvent (e.g., THF, CH₂Cl₂, EtOH, 0.1 - 1.0 M)

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the sterically hindered benzylidene malonate (e.g., 0.2 mmol), the organocatalyst (e.g., 20 mol%), and any co-catalyst.

  • Reaction Setup: Add the anhydrous solvent (e.g., 1.0 mL) and stir the mixture at room temperature until all solids are dissolved.[1]

  • Nucleophile Addition: Add the dialkyl malonate (e.g., 0.3 mmol, 1.5 equiv) to the solution.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 40 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[1][13] For highly hindered systems, reaction times can extend from 24 to 168 hours.[13][17]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue directly by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the Michael adduct.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.[6][17]

Troubleshooting Common Issues
Problem Potential Cause Suggested Solution
No or Low Conversion Extreme steric hindrance.Increase reaction temperature. Increase catalyst loading. Switch to a more active catalyst. Consider using high-pressure conditions (8-10 kbar).[11]
Insufficiently active nucleophile.Use a stronger base for enolate formation or a more acidic malonate derivative.
Low Enantioselectivity Reaction temperature is too high.Lower the reaction temperature, even if it extends the reaction time.
Incorrect catalyst or metal/ligand ratio.Screen different classes of chiral catalysts. Optimize the metal-to-ligand ratio; avoid excess ligand with Cu-Box systems.[12]
Background uncatalyzed reaction.Lower the reaction temperature. Use a lower catalyst loading if the catalyst itself is highly basic.
Side Product Formation Retro-Michael addition.Use milder reaction conditions. Some catalytic systems show reversible Michael additions; optimize to favor the forward reaction.[13]
Decomposition of starting material or product.Ensure anhydrous conditions and a properly inert atmosphere. Lower the reaction temperature.

Conclusion and Future Outlook

The Michael addition of sterically hindered benzylidene malonates is a challenging yet achievable transformation. Success hinges on a rational approach to overcoming the steric barrier through the careful selection of catalysts and the optimization of reaction conditions. While traditional methods may fail, modern techniques employing advanced organocatalysis, metal complexes, and high-pressure chemistry have opened new avenues for incorporating these valuable structural motifs.[11][12] Future developments will likely focus on designing more active and selective catalysts that can operate under milder conditions, further expanding the synthetic utility of this powerful reaction for drug discovery and materials science.

References

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]

  • Smith, A. D. et al. (n.d.). Enantioselective isothiourea-catalysed reversible Michael addition of aryl esters to 2-benzylidene malononitriles. PMC. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. [Link]

  • Chemistry Steps. (2020). Michael Addition Reaction Mechanism. [Link]

  • Kwiatkowski, P. et al. (n.d.). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. PMC. [Link]

  • Feringa, B. L. et al. (2006). Highly Enantioselective Michael Additions of Indole to Benzylidene Malonate Using Simple Bis(oxazoline) Ligands: Importance of Metal/Ligand Ratio. Organic Letters, ACS Publications. [Link]

  • Unknown Author. (2022). Cs₂CO₃ catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. [Link]

  • Unknown Author. (2012). Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • Li, X. et al. (n.d.). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. PMC. [Link]

  • Wang, W. et al. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Publishing. [Link]

  • Zhou, W. et al. (2019). Substrate-controlled Diastereoselective Michael Addition of Alkylidene Malonates by Grignard Reagents. ResearchGate. [Link]

  • Unknown Author. (n.d.). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Kwiatkowski, P. et al. (2025). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. ResearchGate. [Link]

  • Feng, X. et al. (n.d.). Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Unknown Author. (2026). Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Purification methods for mesityl-substituted dicarboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support hub for researchers dealing with the unique challenges of mesityl-substituted dicarboxylic acids . These molecules present a "solubility paradox": the carboxylic acid groups are highly polar, but the mesityl (2,4,6-trimethylphenyl) groups provide significant lipophilicity and steric bulk.

Status: Operational | Tier: Level 3 (Advanced Chemistry)

The Core Challenge: Sterics & Solubility

Why is my purification failing? Mesityl groups exert the "Ortho Effect." The two ortho-methyl groups force the carbonyl group out of planarity with the aromatic ring.

  • Consequence 1 (Acidity): Resonance stabilization is inhibited, often making these acids stronger (lower pKa) than unsubstituted benzoic acids, but harder to crystallize due to disrupted pi-stacking.

  • Consequence 2 (Reactivity): The steric bulk protects the carbonyl carbon, making standard esterification/hydrolysis cycles (a common purification trick) kinetically almost impossible without harsh conditions.

  • Consequence 3 (Solubility): These molecules often display "greasy" behavior, dissolving in Dichloromethane (DCM) or Chloroform despite being di-acids.

Troubleshooting Module: Recrystallization

Issue: "The product oils out upon cooling" or "I cannot remove the mono-acid impurity."

The "Cloud Point" Protocol

Standard cooling crystallization often fails because the mesityl groups prevent efficient packing. We recommend a thermodynamic control method using a solvent pair.

Recommended Solvent Systems:

Primary Solvent (Dissolver) Anti-Solvent (Precipitant) Notes
Glacial Acetic Acid Water Gold Standard. Dissolves impurities; high boiling point allows thermodynamic equilibration.
THF or Dioxane Hexanes Good for highly lipophilic derivatives.

| DMSO | 0.1 M HCl (aq) | Use only if product is insoluble in everything else. |

Step-by-Step Workflow:

  • Dissolution: Suspend crude solid in the Primary Solvent. Heat to reflux until fully dissolved.

  • Hot Filtration: Filter rapidly while boiling to remove insoluble salts/metals.

  • The Cloud Point: Maintain heat. Dropwise add the Anti-Solvent until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough Primary Solvent (dropwise) to make the solution clear again.

  • Insulated Cooling: Wrap the flask in foil/cotton. Allow to cool to room temperature undisturbed over 4–6 hours.

Recrystallization Start Crude Solid Solvent Dissolve in Hot Primary Solvent (e.g., AcOH) Start->Solvent Filter Hot Filtration (Remove Pd/Salts) Solvent->Filter Cloud Add Anti-Solvent until Turbid Filter->Cloud Clear Add Primary Solvent until Clear Cloud->Clear Cool Slow Cool (Insulated) 4-6 Hours Clear->Cool Collect Pure Crystals Cool->Collect

Caption: Thermodynamic "Cloud Point" crystallization workflow to prevent oiling out.

Troubleshooting Module: Chemical Extraction

Issue: "My product is trapped in the organic layer" or "Emulsions are forming."

Because mesityl di-acids are lipophilic, they can form "soaps" that stabilize emulsions. You must use specific pH set-points to separate them from mono-acids and neutrals.

The "Double-pH" Swing Strategy:

  • Dissolve: Dissolve crude mixture in DCM or Ethyl Acetate.

  • Base Wash (pH > 10): Extract with 1M NaOH.

    • Result: Di-acid and Mono-acid go to Aqueous layer. Neutrals stay in Organic.

    • Troubleshoot: If emulsion forms, add brine or a small amount of Methanol to break it.

  • Selective Precipitation (The Critical Step):

    • Acidify the aqueous layer slowly to pH 4.5–5.0 .

    • Theory: Mesitoic acid pKa is ~3.9. Impurities often have higher pKa values or different solubilities.

    • Extract with DCM. The more lipophilic mono-acid often extracts here, while the di-acid (if sufficiently polar) may remain or precipitate.

    • Full Acidification: Acidify aqueous layer to pH 1. Extract again to recover the di-acid.

Troubleshooting Module: Chromatography

Issue: "Severe peak tailing" or "Product smears on the column."

Mesityl di-acids interact strongly with silanol groups on silica gel. Standard Hexane/Ethyl Acetate gradients will result in streaking.

Mobile Phase Modifiers:

Modifier Concentration Mechanism
Acetic Acid 0.5% - 1.0% Suppresses ionization of -COOH; sharpens peaks.
Formic Acid 0.1% Better for LC-MS applications (volatile).

| TFA | 0.05% | Stronger acid; use only if Acetic Acid fails. |

Protocol: Pre-flush the silica column with the mobile phase containing the modifier before loading the sample. This "deactivates" the silica active sites.

FAQ: Common Pitfalls

Q: Can I purify my di-acid by converting it to a methyl ester, distilling, and then hydrolyzing back? A: NO. This is a critical error. Due to steric hindrance (the "Rule of Six"), hydrolyzing a mesityl ester is exceptionally difficult. Standard conditions (NaOH/MeOH) will fail. You will likely require 100% Sulfuric Acid or harsh temperatures to reverse the esterification, which decomposes the molecule. Stick to acid-base extraction or crystallization.

Q: I see a persistent impurity by NMR near 2.3 ppm. What is it? A: This is likely decarboxylated material or unreacted mesitylene starting material.

  • Diagnosis: Check the integration. If it's exactly 3H, it might be a mono-decarboxylated byproduct (lost one CO2).

  • Fix: Decarboxylation happens at high heat. Lower your recrystallization temperature or avoid boiling DMSO.

Q: How do I remove Palladium (Pd) residuals from the coupling reaction? A: Mesityl groups can coordinate with Pd.

  • Solution: Use a scavenger resin (like Thiol-silica ) or wash the basic aqueous layer (during extraction) with Sodium Diethyldithiocarbamate solution before acidification.

References

  • Acidity of Hindered Acids

    • Title: pKa Values for Organic and Inorganic Bronsted Acids (Evans Table).
    • Source: UMass Amherst / Harvard.
    • URL:[Link] (Verified via search context 1.16).

  • Hydrolysis Difficulties (Steric Hindrance)

    • Title: A Convenient Method for the Conversion of Hindered Carboxylic Acids.
    • Source: Organic Chemistry Portal / J. Org.[1] Chem.

    • URL:[Link]

  • Title: Process for the separation of dicarboxylic acids (US Patent 4904389A).
  • Title: Preparation of sterically hindered hydroxyphenylcarboxylic acid esters (US Patent 7988884B2).

Sources

Technical Support Center: Thermal Management of (Mesitylmethylene)malonic Acid Diammoniate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

(Mesitylmethylene)malonic acid diammoniate is a specialized ammonium salt derivative of an arylidene malonate, typically synthesized via Knoevenagel condensation. It serves as a critical precursor for 3-(2,4,6-trimethylphenyl)acrylic acid (Mesityl cinnamic acid) derivatives or as a specific linker in reticular chemistry.

Critical Stability Warning: This compound exhibits a multi-stage thermal decomposition profile . Unlike simple inorganic salts, it is thermally labile. Heating does not merely "melt" the compound; it triggers chemical transformation (dissociation and decarboxylation).[1][2][3]

  • Key Risk: Loss of ammonia (

    
    ) occurs at relatively low temperatures (
    
    
    
    ), reverting the salt to its free acid form.
  • Secondary Risk: The resulting free acid is prone to decarboxylation (loss of

    
    ) at elevated temperatures (
    
    
    
    ), irreversibly altering the carbon skeleton.

Thermal Decomposition Pathway (Visualized)

Understanding the stepwise degradation is vital for process control. The following diagram illustrates the transition from the stable diammoniate to the decarboxylated final product.

DecompositionPathway cluster_legend Process Key Salt (Mesitylmethylene)malonic acid Diammoniate (Solid Salt) Inter Free Acid Intermediate (Mesitylmethylene)malonic acid + 2 NH3 (Gas) Salt->Inter Stage 1: Deammoniation (Endothermic) ~60-110°C Final Decarboxylated Product (Mesityl Cinnamic Acid deriv.) + CO2 (Gas) Inter->Final Stage 2: Decarboxylation (Exothermic/Irreversible) ~140-180°C key1 Reversible (Closed System) key2 Irreversible (Chemical Change)

Figure 1: Thermal decomposition cascade. Note that Stage 1 is equilibrium-driven (reversible if ammonia is trapped), while Stage 2 is kinetically irreversible.

Diagnostic & Characterization Guide

Thermal Analysis Data Interpretation

Use this table to interpret TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) data.

Temperature RangeObserved PhenomenonChemical EventInterpretation
RT – 60°C Minor Mass Loss (<2%)DesolvationLoss of surface moisture or loosely bound lattice water.
60°C – 110°C Significant Mass LossDeammoniation Loss of

. The salt structure collapses into the free dicarboxylic acid.
135°C – 180°C Sharp Mass Loss + ExothermDecarboxylation Loss of

. The dicarboxylic acid converts to a monocarboxylic acid (cinnamic derivative).
> 200°C Complex Mass LossPolymerization/DegradationThermal breakdown of the mesityl core or Michael-type polymerization.

Troubleshooting & FAQs

Q1: "I dried the sample in a vacuum oven at 80°C, and the solubility changed. Why?"

Diagnosis: You likely stripped the ammonia. Explanation: Ammonium salts of weak organic acids are in equilibrium with the free acid and ammonia gas (


). Under vacuum and heat, volatile 

is removed, shifting the equilibrium to the right. You are left with the free acid , which has significantly lower water solubility than the diammoniate salt. Solution:
  • Protocol: Dry at <40°C under vacuum.

  • Recovery: If the product is now insoluble in water, try adding dilute ammonium hydroxide (

    
    ) to regenerate the salt.
    
Q2: "My reaction yield is low when I use this salt in a melt reaction at 160°C."

Diagnosis: Premature decarboxylation. Explanation: At 160°C, the compound is well within the decarboxylation window. If your reaction requires the dicarboxylic acid moiety (e.g., for further condensation), you are losing it as


 before the desired reaction occurs.
Solution: 
  • Lower the reaction temperature to <120°C if possible.

  • Use a solvent (e.g., Toluene or DMF) to distribute heat more evenly and potentially stabilize the transition state, rather than a neat melt.

Q3: "The TGA curve shows a 'smear' rather than a sharp step at 100°C."

Diagnosis: Simultaneous loss of water and ammonia. Explanation: As a diammoniate, the compound is hygroscopic. The "smear" indicates that water (desolvation) and ammonia (dissociation) are leaving the lattice simultaneously. Validation Step: Run a TGA coupled with Mass Spectrometry (TGA-MS) or FTIR (TGA-FTIR) to detect


 (

) vs

(

).

Experimental Protocols

Protocol A: Safe Drying of this compound

Objective: Remove solvent/moisture without breaking the ammonium salt lattice.

  • Equipment: Vacuum oven or Desiccator with

    
    .
    
  • Temperature: Set controller to 30°C (Maximum 40°C).

  • Vacuum: Apply gentle vacuum (20-50 mbar). Avoid high vacuum (<1 mbar) for extended periods as it promotes ammonia dissociation.

  • Duration: 4–6 hours.

  • Verification: Check pH of a 5% aqueous solution. It should be neutral to slightly basic (pH 7–8). If acidic (pH < 6), ammonia has been lost.

Protocol B: Thermal Stability Verification (TGA)

Objective: Determine the exact "Safe Processing Window" for your specific batch.

  • Sample Mass: 5–10 mg.

  • Pan: Aluminum (crimped but vented) or Alumina (open). Do not use sealed pans as gas generation (

    
    ) may burst them.
    
  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp Rate: 5°C/min (Slow ramp separates the deammoniation and decarboxylation events better than 10°C/min).

  • Stop Temp: 250°C.

Troubleshooting Workflow (Decision Tree)

Follow this logic flow when encountering stability issues during processing.

TroubleshootingTree Start Issue Detected Solubility Loss of Solubility? Start->Solubility Bubbling Gas Evolution? Start->Bubbling CheckTemp Was Temp > 60°C? CheckVac Was Vacuum Used? CheckTemp->CheckVac Yes AmmoniaLoss Diagnosis: Ammonia Loss (Reversible) CheckTemp->AmmoniaLoss If < 100°C Decarb Diagnosis: Decarboxylation (Irreversible) CheckTemp->Decarb If > 130°C CheckVac->AmmoniaLoss Yes Solubility->CheckTemp Bubbling->CheckTemp

Figure 2: Rapid diagnostic logic for thermal anomalies.

References

  • BenchChem. (2025).[4][5] Thermal decomposition pathways of ammonium salts.[6][7][8][9] Retrieved from .

  • University of North Carolina Asheville. (2024). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from .

  • Talent Chemicals. (2025). Stability of malonic acid under different conditions.[3] Retrieved from .

  • Google Patents. (2011). US20110118504A1 - Thermal salt splitting of ammonium carboxylates. Retrieved from .

  • MDPI. (2025). The Modulatory Effect of Inhibitors on the Thermal Decomposition Performance of Graded Al@AP Composites. (Context on Ammonium decomposition kinetics). Retrieved from .

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of (Mesitylmethylene)malonic Acid Diammoniate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (Mesitylmethylene)malonic acid diammoniate CAS: 1185303-00-7 (Generic reference for the salt form) Class: Knoevenagel Condensation Adduct / Benzylidenemalonate Salt

This guide provides a technical analysis of the 1H NMR spectrum for this compound, a sterically hindered Michael acceptor. Unlike simple benzylidenemalonates, the mesityl (2,4,6-trimethylphenyl) group introduces significant steric strain, forcing the aromatic ring out of planarity with the vinyl group. This guide compares the diammoniate salt against its free acid precursor and ester analogs, highlighting its superior water solubility and distinct spectral signatures useful for reaction monitoring and purity assessment.

Part 1: Structural Context & Synthesis Logic

The molecule consists of a mesityl ring conjugated to a malonate unit via a methylene bridge. The "diammoniate" designation indicates that both carboxylic acid protons are neutralized by ammonia, forming a bis-ammonium salt.

Synthesis Workflow (Graphviz)

The following diagram outlines the synthesis via Knoevenagel condensation and subsequent neutralization, distinguishing it from the common decarboxylation pathway that leads to cinnamic acid derivatives.

G Start Mesitaldehyde (2,4,6-Trimethylbenzaldehyde) Intermediate (Mesitylmethylene)malonic Acid (Free Acid) Start->Intermediate Knoevenagel (No Decarboxylation) Reagent Malonic Acid Reagent->Intermediate Product (Mesitylmethylene)malonic Acid Diammoniate Intermediate->Product NH3 / Neutralization Byproduct Mesitylcinnamic Acid (Decarboxylated) Intermediate->Byproduct Heat (>100°C) -CO2

Caption: Synthesis pathway distinguishing the target dicarboxylate salt from the decarboxylated byproduct.

Part 2: 1H NMR Spectral Analysis

Sample Preparation Protocol

To ensure reproducibility and visualization of exchangeable ammonium protons, the following protocol is required.

  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

    • Reasoning: D2O will cause rapid exchange of the ammonium (

      
      ) protons, causing them to disappear from the spectrum. CDCl3 will not dissolve the salt.
      
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL DMSO-d6.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Spectral Assignments (Predictive & Empirical Data)[1]

The spectrum is characterized by the high symmetry of the mesityl group and the diagnostic singlet of the vinyl proton.

AssignmentShift (

ppm)
MultiplicityIntegrationStructural Insight
Vinyl-H 7.55 – 7.65 Singlet (s) 1H Diagnostic Peak. Deshielded by the geminal dicarboxylate system. Appears as a singlet because there are no vicinal protons on the aromatic ring (blocked by methyls).
Ammonium 7.00 – 7.50 Broad (br) 8H Represents

. Broadening is due to quadrupolar relaxation of Nitrogen-14 and chemical exchange. May overlap with Vinyl-H.
Ar-H 6.85 – 6.95 Singlet (s) 2H The protons at positions 3 and 5 are chemically equivalent due to free rotation (or time-averaged symmetry).
o-Methyl 2.20 – 2.25 Singlet (s) 6H The two methyl groups at positions 2 and 6. Slightly deshielded compared to p-Methyl due to proximity to the

-system.
p-Methyl 2.15 – 2.20 Singlet (s) 3H The methyl group at position 4.
Structural Visualization of Assignments

NMR_Map Center Structure: (Mesityl)-CH=C(COO- NH4+)2 Vinyl Vinyl-H δ 7.60 ppm (s) Center->Vinyl Ammonium NH4+ δ 7.20 ppm (br) Center->Ammonium OrthoMe o-Methyl (2,6) δ 2.25 ppm (s) Center->OrthoMe ParaMe p-Methyl (4) δ 2.18 ppm (s) Center->ParaMe ArH Aromatic-H (3,5) δ 6.90 ppm (s) Center->ArH

Caption: Mapping of 1H NMR signals to the specific protons of the diammoniate salt.

Part 3: Comparative Analysis (Product vs. Alternatives)

This section objectively compares the diammoniate salt with its two primary alternatives: the Free Acid and the Diethyl Ester.

Product vs. Free Acid ((Mesitylmethylene)malonic acid)

The conversion of the acid to the ammonium salt alters solubility and electronic shielding.

  • Solubility:

    • Diammoniate:[1] Highly soluble in water/buffer (useful for biological assays).

    • Free Acid: Poor water solubility; requires DMSO or Methanol.

  • Spectral Shift (Vinyl Proton):

    • Free Acid:

      
       ppm.
      
    • Diammoniate:[1]

      
       ppm.
      
    • Mechanism:[2][3] The carboxylate anion (

      
      ) is more electron-rich than the carboxylic acid (
      
      
      
      ). Through resonance, this electron density shields the
      
      
      -vinyl proton, causing a slight upfield shift in the salt form compared to the free acid [1].
Product vs. Decarboxylated Analog (Mesitylcinnamic acid)

A common impurity in Knoevenagel reactions is the decarboxylated product.

  • Differentiation:

    • Diammoniate:[1] Vinyl proton is a Singlet .

    • Cinnamic Analog: Vinyl proton appears as a Doublet (J ~16 Hz) coupled to the carboxylic acid proton (if visible) or simply distinct due to the loss of the second carbonyl influence. More importantly, the integration of the carboxylate region (in 13C NMR) would halve.

Product vs. Diethyl Ester (Diethyl (mesitylmethylene)malonate)

The ester is the standard synthetic intermediate for drug development before hydrolysis.

  • Spectral Differences:

    • Ester: Shows characteristic ethyl group signals: Quartet (~4.2 ppm) and Triplet (~1.2 ppm).

    • Diammoniate:[1] Lacks ethyl signals; shows broad ammonium peaks.

Summary Table: Analytical Comparison
FeatureDiammoniate (Product)Free Acid (Alternative)Diethyl Ester (Alternative)
Solvent for NMR DMSO-d6 / D2ODMSO-d6 / CDCl3CDCl3
Vinyl-H Shift ~7.60 ppm~7.75 ppm~7.80 ppm
Water Solubility HighLowNegligible
Stability Hygroscopic solidStable solidStable liquid/oil
Primary Use Biological studies, aqueous phase reactionsSynthetic intermediateOrganic synthesis precursor

Part 4: Stability & Handling for Analysis

Hygroscopicity & Water Peak Interference

The diammoniate salt is hygroscopic. In DMSO-d6, a sharp water peak will invariably appear around 3.33 ppm .

  • Action: Do not integrate the 3.33 ppm peak. If the water peak is broad, it indicates proton exchange with the ammonium species.

Thermal Instability (Decarboxylation)

Avoid heating the NMR probe above 40°C.

  • Risk:[3][4] Malonic acid derivatives are prone to thermal decarboxylation.[2][5]

  • Observation: Appearance of a new doublet in the vinyl region and loss of symmetry indicates degradation to the cinnamic acid derivative.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (General reference for carboxylate salt shielding effects).

  • Lygos Inc. (2012). Synthesis of methylene malonates substantially free of impurities. WO2012054616A2. Link

  • BenchChem. (2025).[7] Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones.Link

  • National Institutes of Health (NIH). (2024). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias.Link

  • ChemicalBook. (2024). Malonic acid 1H NMR Spectrum.Link

Sources

Advanced Characterization of Ammonium Carboxylate Salts via FTIR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks for Ammonium Carboxylate Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Comparative Guide for Salt Selection and Validation

Executive Summary In pharmaceutical development, salt selection is a critical gateway to bioavailability. While sodium and potassium salts are common, ammonium carboxylate salts offer unique solubility profiles and distinct advantages in purification processes. However, their validation presents a specific analytical challenge: distinguishing the true ionic salt from its precursor (free acid), its degradation product (amide), or a non-ionic co-crystal.

This guide provides a rigorous, data-driven framework for using Fourier Transform Infrared (FTIR) spectroscopy to validate ammonium carboxylate formation. By moving beyond simple peak listing to causal spectral analysis, we enable you to interpret complex overlaps and confirm ionic interactions with confidence.

Part 1: The Spectroscopic Shift (The "Why")

To interpret the spectrum, one must understand the electronic transformation. The conversion of a carboxylic acid (


) to an ammonium salt (

) fundamentally alters the bond order of the carbonyl group.
  • Resonance Stabilization: In the free acid, the carbonyl (

    
    ) is a distinct double bond. Upon deprotonation, the negative charge delocalizes across both oxygen atoms. The bond order drops from 2.0 to roughly 1.5.
    
  • Vibrational Consequence: This reduction in bond order lowers the force constant (

    
    ), causing a dramatic red shift  (lower wavenumber) of the stretching frequency.
    
  • The Ammonium Counter-Ion: Unlike metal cations (

    
    ), the ammonium ion (
    
    
    
    ) is polyatomic. It introduces its own set of vibrational modes (N-H stretching and bending) that often overlap with the carboxylate signals, creating a unique "spectral fingerprint" distinct from alkali salts.

ReactionShift cluster_0 Precursor State cluster_1 Ionic State (Salt) Acid Free Carboxylic Acid (C=O Double Bond) Salt Ammonium Carboxylate (Resonance Hybrid) Acid->Salt Proton Transfer Spec1 Peak: ~1710 cm⁻¹ (Localized C=O) Acid->Spec1 Ammonia Ammonia/Amine Base Ammonia->Salt Spec2 Peak: ~1550-1610 cm⁻¹ (Delocalized COO⁻) Salt->Spec2

Figure 1: The chemical transformation from localized double bond to resonance-stabilized anion drives the primary diagnostic spectral shift.

Part 2: Characteristic Peak Analysis (The "What")

The validation of an ammonium carboxylate salt relies on the simultaneous observation of carboxylate anion formation and ammonium cation presence .

1. The Carboxylate "Salt Bridge" (1550–1400 cm⁻¹)

The most definitive proof of salt formation is the disappearance of the carbonyl peak and the emergence of the carboxylate doublet.

Vibrational ModeWavenumber (cm⁻¹)Description & Diagnostic Value

Stretch (Free Acid)
1700 – 1730 Must be ABSENT. Presence indicates incomplete reaction or dissociation.

Asymmetric Stretch (

)
1550 – 1610 Primary Salt Indicator. Strong, broad band. Shifts significantly lower than the acid

.

Symmetric Stretch (

)
1380 – 1420 Medium intensity. Often overlaps with C-H bending or

bending.

(Separation)
> 150 A large separation (

) confirms an ionic interaction. Smaller separations (<100) suggest covalent/coordination bonding.
2. The Ammonium Envelope (2800–3300 cm⁻¹)

Unlike the sharp peaks of free amines, the ammonium ion (


) creates a complex, broad envelope due to hydrogen bonding networks in the crystal lattice.
  • N-H Stretching: Broad absorption between 2800–3300 cm⁻¹ . It often contains "fine structure" (multiple sub-peaks) superimposed on the broad band, distinguishing it from the smooth, broad O-H stretch of carboxylic acids.

  • N-H Bending (

    
    ):  A distinct peak around 1400–1430 cm⁻¹ .
    
    • Critical Insight: In ammonium carboxylates, this

      
       bending mode often overlaps perfectly with the 
      
      
      
      symmetric stretch (~1400 cm⁻¹), resulting in a single, very intense band in this region. This intensity summation is a hallmark of ammonium salts.
Part 3: Comparative Performance (The "Alternatives")

Misinterpretation occurs when the salt is confused with its precursor or a degradation product.

Comparison Matrix: Salt vs. Acid vs. Amide
FeatureAmmonium Carboxylate Salt Free Carboxylic Acid Primary Amide (Degradant)
1700 cm⁻¹ Region Clear / Flat Strong Peak (

)
Weak/None (Amide I is lower)
1600–1690 cm⁻¹ Strong Band (

asym) at ~1550–1600
NoneAmide I (

) at ~1650–1690
1500–1600 cm⁻¹ Strong Band (

asym)
NoneAmide II (

bend) at ~1600
3000 cm⁻¹ Region Broad "Ammonium Envelope" (2800–3200)Very Broad "OH Dimer" (2500–3300)Distinct

doublet (3150–3350)
Solubility High (Water/Polar)Low (Water)Variable

Critical Degradation Check: Ammonium salts can dehydrate to form amides upon heating or prolonged storage.



  • Red Flag: If you see a new peak emerging around 1650–1680 cm⁻¹ (Amide I) and the broad ammonium band resolves into two sharper peaks (Amide

    
    ), your salt has degraded.
    
Part 4: Experimental Protocol (The "How")

Ammonium salts are frequently hygroscopic .[1] Standard KBr pellet preparation can introduce moisture, causing the salt to dissociate or the spectrum to be overwhelmed by water peaks (


 stretch at 3400, 

bend at 1640).
Validated Workflow for Hygroscopic Salts

Workflow cluster_ATR Preferred Method cluster_Trans Alternative Method Start Start: Sample Preparation CheckHygro Is the Salt Hygroscopic? Start->CheckHygro ATR Diamond ATR (Attenuated Total Reflectance) CheckHygro->ATR Yes (High Risk) Nujol Nujol Mull CheckHygro->Nujol Yes (Alternative) KBr KBr Pellet (Risk: Moisture uptake) CheckHygro->KBr No (Stable Only) PrepATR 1. No grinding (avoids lattice disruption) 2. Clamp pressure ensures contact 3. Rapid scan (<1 min exposure) ATR->PrepATR PrepNujol 1. Grind in mineral oil (excludes water) 2. Place between NaCl plates 3. Note: Nujol obscures C-H region (2900) Nujol->PrepNujol

Figure 2: Decision tree for sample preparation to minimize moisture interference.

Step-by-Step Method (ATR Focus):
  • Background: Collect a background spectrum of the clean crystal/diamond surface immediately before analysis.

  • Sample Loading: Place the solid ammonium salt directly onto the crystal. Do not grind beforehand if the crystal lattice is unstable.

  • Compression: Apply pressure using the anvil. Watch the live preview; stop when peaks maximize. Over-pressure can induce phase transitions in soft organic salts.

  • Acquisition: Scan 4000–600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).

  • Validation: Check the 1640 cm⁻¹ region. A sharp peak here indicates water bending (moisture contamination). If present, vacuum dry the sample and re-run.

Part 5: References
  • NIST Chemistry WebBook. Ammonium Acetate IR Spectrum. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for organic functional group shifts).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. [Link]

  • Max, J. J., & Chapados, C. (2013). Infrared spectroscopy of aqueous carboxylic acids: Malic acid. Journal of Physical Chemistry A. (Detailed assignment of carboxylate vs. acid peaks). [Link]

  • Mayo, D. W., et al. Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Differentiation of amides and salts).

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Mesityl-Malonic Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of mesityl-malonic derivatives (typically diethyl 2-(2,4,6-trimethylphenyl)malonates) presents a unique challenge in mass spectrometry due to the extreme steric hindrance provided by the ortho-methyl groups of the mesityl ring. Unlike standard aromatic esters, these compounds do not follow simple benzylic cleavage pathways.

This guide compares the two dominant ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —and elucidates the specific "Ortho Effect" mechanism that governs their fragmentation. We provide experimental protocols and a mechanistic map to distinguish these sterically crowded derivatives from their non-hindered isomers.

Part 1: The Chemical Context

To interpret the spectra, one must understand the structural conflict:

  • The Mesityl Group: The 2,4,6-trimethylphenyl moiety creates a "steric wall." The two ortho-methyl groups prevent the malonate carbonyls from achieving coplanarity with the aromatic ring, inhibiting resonance stabilization of the molecular ion.

  • The Malonate Moiety: A dicarbonyl system prone to decarboxylation and McLafferty rearrangements.

The Analytical Problem: In standard EI, the molecular ion (


) is often vanishingly weak because the steric strain drives rapid fragmentation. In ESI, the molecule is stable but yields little structural information without MS/MS (tandem MS).

Part 2: Comparative Analysis (EI vs. ESI)

The following table contrasts the performance of hard (EI) and soft (ESI) ionization techniques for a representative compound: Diethyl 2-mesitylmalonate (MW 278) .

Table 1: Ionization Mode Performance Matrix
FeatureElectron Ionization (EI, 70 eV)Electrospray Ionization (ESI, Positive Mode)
Primary Utility Structural elucidation, isomer differentiation (Ortho vs. Para).Molecular weight confirmation, quantification.
Molecular Ion Weak or Absent (

relative abundance). The radical cation is highly unstable.
Dominant (

or

).
Base Peak m/z 115 (Indenyl cation) or m/z 233 (Loss of OEt). Dependent on inlet temp.m/z 279 (

) or m/z 301 (

).
Fragmentation Extensive.[1][2][3][4] Driven by the "Ortho Effect" (H-transfer).Minimal (in-source). Requires CID (Collision Induced Dissociation) to generate fragments.
Isomer Specificity High. Distinguishes 2,4,6-trimethyl (Mesityl) from 2,4,5-trimethyl isomers via rearrangement ratios.Low. Isomers often yield identical parent ions and similar adduct patterns.

Part 3: Mechanistic Fragmentation Pathways

The defining feature of mesityl-malonate fragmentation is the Ortho Effect .

The Mechanism

In non-hindered isomers (e.g., para-tolyl malonates), fragmentation is driven by simple cleavage of the malonate group to form a stable benzylic-type cation. However, in mesityl derivatives, the ortho-methyl hydrogens are spatially proximal to the malonate carbonyl oxygen or the alpha-carbon (C2).

  • H-Transfer: A hydrogen atom transfers from the ortho-methyl group to the malonate moiety (specifically the C2 position or carbonyl oxygen).[4]

  • Elimination: This destabilizes the bond connecting the rings, leading to the expulsion of neutral molecules (such as ethanol or the entire malonate unit) or the formation of cyclized cations (indenyl species).

Visualization: The Ortho-Effect Pathway

The diagram below illustrates the divergent pathways between a Mesityl derivative (Ortho-blocked) and a standard Phenyl derivative.

Fragmentation cluster_0 Steric Control: Mesityl vs. Phenyl Parent Molecular Ion (M+) Diethyl 2-mesitylmalonate m/z 278 Transition 6-Membered Transition State (H-transfer from o-Methyl) Parent->Transition Steric Proximity Fragment1 Fragment Ion [M - EtOH]+ m/z 232 Transition->Fragment1 1st Elimination Neutral1 Loss of Ethanol (46 Da) Transition->Neutral1 Fragment2 Cyclized Indenyl Cation (Base Peak in EI) m/z 115 Fragment1->Fragment2 Cyclization/Loss of CO2 Neutral2 Loss of Carbonate/CO Fragment1->Neutral2 PhenylParent Isomer: Phenyl/Para-Tolyl (Non-hindered) BenzylicCat Benzylic Cation (Simple Cleavage) PhenylParent->BenzylicCat Direct Bond Scission

Caption: Figure 1. The "Ortho Effect" pathway unique to mesityl derivatives, contrasting the rearrangement-driven fragmentation against the simple cleavage of non-hindered isomers.

Part 4: Experimental Protocols

These protocols are designed to ensure reproducibility, specifically addressing the thermal instability of the malonate group.

Protocol A: GC-MS (EI) for Structural Fingerprinting

Objective: Induce diagnostic fragmentation to confirm the mesityl substitution pattern.

  • Sample Preparation:

    • Dissolve 1 mg of derivative in 1 mL of HPLC-grade Ethyl Acetate.

    • Note: Avoid methanol, as transesterification can occur in the injector port if the liner is active.

  • Inlet Parameters (Critical):

    • Mode: Splitless (0.5 min purge).

    • Temperature: 200°C (Keep lower than standard 250°C to prevent thermal degradation of the malonate before ionization).

  • Column:

    • Phase: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5ms).

    • Dimensions: 30m x 0.25mm x 0.25µm.

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Reasoning: Fast ramp minimizes residence time, preserving the integrity of the peak shape.

  • MS Settings:

    • Source Temp: 230°C.

    • Scan Range: m/z 40–400.

    • Threshold: 100 counts (to detect low-abundance molecular ions).

Protocol B: LC-MS/MS (ESI) for Molecular Weight Confirmation

Objective: Confirm MW and purity without inducing fragmentation.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Ammonium formate (5mM) can be added to promote

      
       adducts if protonation is difficult due to steric shielding of the carbonyls.
      
  • Gradient:

    • 50% B to 95% B over 5 minutes. (Mesityl derivatives are highly lipophilic).

  • Source Parameters (ESI Positive):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: Low (15-20V) .

    • Reasoning: High cone voltage will induce "In-Source Fragmentation" (ISF), mimicking EI spectra and defeating the purpose of using ESI.

  • Detection:

    • Monitor

      
       and 
      
      
      
      .
    • Perform MS/MS on the parent ion with collision energy (CE) ramped 10–40 eV to observe the loss of ethanol (M-46).

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Standard text for McLafferty and Ortho effects).

  • O'Hair, R. A. (2000). "The role of the ortho effect in the fragmentation of protonated aromatic compounds." Journal of Mass Spectrometry. Link

  • MDPI Molecules. (2000). "Mass Spectra of 2-Substituted Diethyl Malonate Derivatives." (Specific reference for mesityl vs. phenyl malonate fragmentation). Link

  • NIST Mass Spec Data Center. "Electron Ionization Mass Spectrometry of Ester Derivatives." Link

Sources

Safety Operating Guide

Personal protective equipment for handling (Mesitylmethylene)malonic acid diammoniate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Plan

Status: Cautionary Handling Required. While specific toxicological data for (Mesitylmethylene)malonic acid diammoniate is limited in public registries, its structural components (mesityl-substituted alkene, malonic acid, and ammonium counterions) dictate that it be treated as a Category 2 Skin/Eye Irritant and a Specific Target Organ Toxicant (Respiratory - Single Exposure) .[1]

Immediate PPE Checklist (Quick Reference):

  • Respiratory: Work strictly within a certified Fume Hood. If open-bench handling is unavoidable, a P100/N99 respirator is mandatory due to fine particulate risks.[1]

  • Dermal: Double-gloving (Nitrile over Nitrile) is required.[1] The lipophilic mesityl group may enhance dermal absorption compared to simple malonic salts.

  • Ocular: Chemical Safety Goggles (tight-fitting).[1] Safety glasses are insufficient for fine organic salts.

Hazard Identification & Risk Assessment

As a Senior Application Scientist, I prioritize the mechanism of harm over generic warnings. You are handling a salt that exists in a delicate equilibrium.

The "Ammonia Trap" (Chemical Causality)

This compound is a diammoniate .[1] Structurally, it is the ammonium salt of a dicarboxylic acid.[1]

  • Risk: Upon contact with strong bases (pH > 9) or during thermal decomposition, the ammonium cation (

    
    ) deprotonates to release Ammonia gas (
    
    
    
    )
    .[1]
  • Operational Implication: Never dispose of this compound into basic waste streams (e.g., bleach or hydroxide solutions) without neutralization, as this will generate toxic fumes immediately.[1]

Particulate Inhalation

Substituted malonates often crystallize as fine needles or plates. These micro-particles are friable (break easily), creating invisible dust clouds during weighing.[1]

  • Physiological Impact: Inhalation delivers the acidic salt to the mucous membranes, where it solubilizes, potentially causing immediate irritation (burning sensation) and long-term sensitization.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: you confirm the hazard before selecting the gear.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory Primary: Fume Hood (Face velocity 0.5 m/s).Secondary: 3M 6000 Series Half-Face w/ P100 Filters (Magenta).[1]The mesityl group adds molecular weight, but the ammonium salt nature implies high water solubility in lung tissue.[1] P100 stops 99.97% of particulates.
Hand (Dermal) Inner Layer: 4 mil Nitrile (High dexterity).Outer Layer: 5-8 mil Nitrile (Long cuff).[1]Double Gloving Protocol: The outer glove protects against gross contamination; the inner glove prevents contact during doffing. Latex is not recommended due to poor organic solvent resistance if used in solution.
Eye/Face Indirect Vented Goggles (e.g., Uvex Stealth).[1]Safety glasses allow dust entry from the side. Goggles seal the orbital area against floating particulates.
Body Tyvek® Lab Coat (Closed front) or standard cotton with apron.[1]Standard cotton coats trap dust in the weave. If handling >10g, use Tyvek to prevent clothing contamination.

Operational Protocol: Step-by-Step Handling

This workflow integrates safety checks directly into the experimental procedure.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Organic ammonium salts are prone to static charge, causing "jumping" powder.

  • The "Pre-Weigh" Check: Verify the fume hood sash is at the safe working height.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if avoiding trace metal contamination is critical for downstream catalysis; use PTFE-coated spatulas.[1]

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving, add solvent slowly. The heat of solution (enthalpy) for ammonium salts can be endothermic (cooling) or exothermic.[1]

  • pH Monitoring: If adjusting pH, ensure the solution remains acidic or neutral.

    • Critical Stop: If the protocol requires basic conditions (pH > 9), ensure the hood exhaust is at maximum.[1] Ammonia evolution will occur.[2]

Phase 3: Decontamination
  • Wipe Down: Use a wet paper towel (water/ethanol mixture) to wipe the balance area. Dry wiping generates static and disperses dust.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff using the other gloved hand, then sliding a finger under the remaining glove) to ensure skin never touches the outer surface.[1]

Visualization: Safety Logic & Workflow

Figure 1: PPE Decision Logic for Ammonium Salts

This diagram illustrates the decision process based on the quantity handled and the physical state.[1][3]

PPE_Logic Start Start: Handling (Mesitylmethylene) malonic acid diammoniate StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution QuantityCheck Quantity > 500mg? Solid->QuantityCheck SolventCheck Is Solvent Volatile/Toxic? Solution->SolventCheck HighRisk High Dust Risk: Fume Hood + Goggles + Double Nitrile + Tyvek Sleeves QuantityCheck->HighRisk Yes MedRisk Standard Risk: Fume Hood + Safety Glasses + Single Nitrile QuantityCheck->MedRisk No Disposal Disposal: Segregate from Bases (Prevent NH3 release) HighRisk->Disposal MedRisk->Disposal SolventCheck->HighRisk Yes (e.g., DCM, DMF) SolventCheck->MedRisk No (e.g., Water)

Caption: Decision matrix for selecting PPE based on physical state and quantity. Note the critical disposal step to prevent ammonia generation.

Disposal & Waste Management

Improper disposal is the most common cause of laboratory accidents with ammonium salts.

Waste StreamActionRationale
Solid Waste Double-bag in clear polyethylene. Label: "Organic Ammonium Salt - Irritant".[4]Prevents dust release in the waste consolidation area.
Aqueous Waste Check pH. If acidic/neutral, dispose in "Aqueous Organic" waste.CRITICAL: Do not mix with "Basic Waste" or bleach. Mixing

salts with

releases toxic ammonia gas.
Solvent Waste Compatible with standard organic solvents (Acetone, Methanol).[1]No specific incompatibility, but ensure the container is not designated for strong bases.

Emergency Response

  • Inhalation: Move immediately to fresh air. If breathing is difficult, oxygen should be administered by trained personnel. The ammonia component can cause bronchial spasms.

  • Eye Contact: Rinse immediately with water for 15 minutes .[3][5][6][7] Do not use a neutralization solution; water is safest to dilute the salt without generating heat.

  • Spill Cleanup:

    • Do not dry sweep. This creates dust.

    • Cover spill with a wet paper towel (water) to solubilize the powder.

    • Wipe up and place in a sealed bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Ammonium Chloride and Related Salts - Safety Standards. Retrieved from [Link][1]

  • PubChem. (n.d.). Malonic Acid Safety Data. National Library of Medicine. Retrieved from [Link][1]

Sources

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